molecular formula C20H18NO4+ B1198023 13-Methylberberrubine CAS No. 53912-30-4

13-Methylberberrubine

Cat. No.: B1198023
CAS No.: 53912-30-4
M. Wt: 336.4 g/mol
InChI Key: GNGXWKSHOCHZLN-UHFFFAOYSA-O
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Description

13-Methylberberrubine (CAS: 54260-72-9) is a methylated derivative of berberine, a benzylisoquinoline alkaloid. Its molecular formula is C₂₁H₂₀ClNO₄ (MW: 385.84 g/mol), and it is characterized by a methyl substitution at the C-13 position of the protoberberine skeleton . This structural modification enhances its lipophilicity and cellular uptake compared to berberine, as demonstrated in studies using 3T3-L1 adipocytes . The compound appears as a yellow to green solid, soluble in polar organic solvents like DMSO, chloroform, and acetone, and is stored desiccated at -20°C .

This compound exhibits significant anti-adipogenic activity, suppressing lipid accumulation in mouse 3T3-L1 cells at lower doses than berberine due to improved intracellular retention . Additionally, it demonstrates immunomodulatory and anti-inflammatory properties, such as reducing HMGB1 release in LPS-activated macrophages and increasing survival in septic mice via AMPK/p38 MAPK pathways .

Properties

CAS No.

53912-30-4

Molecular Formula

C20H18NO4+

Molecular Weight

336.4 g/mol

IUPAC Name

17-methoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol

InChI

InChI=1S/C20H17NO4/c1-11-13-3-4-16(23-2)20(22)15(13)9-21-6-5-12-7-17-18(25-10-24-17)8-14(12)19(11)21/h3-4,7-9H,5-6,10H2,1-2H3/p+1

InChI Key

GNGXWKSHOCHZLN-UHFFFAOYSA-O

SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)O)OC

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)O)OC

Other CAS No.

53912-30-4

Synonyms

13-methylberberrubine
13-methylberberrubine chloride
9-demethyl-13-methylberberine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The biological activity of berberine derivatives is highly dependent on substituent type and position. Below is a structural and physicochemical comparison of 13-Methylberberrubine with key analogues:

Compound Substituent(s) Molecular Formula Yield (%) Solubility Key Properties
This compound C-13 methyl C₂₁H₂₀ClNO₄ N/A DMSO, Chloroform, Acetone Enhanced cellular uptake
13-(2-Methylbenzyl) Berberine C-13 2-methylbenzyl C₂₈H₂₆NO₄⁺ 20–57 Organic solvents Potent MexXY-dependent resistance inhibition
13-(4-Cyanobenzyl)Berberine C-13 4-cyanobenzyl C₂₈H₂₃N₂O₄⁺ 60 Polar aprotic solvents Antibacterial activity (Gram+ pathogens)
9-Diethylcarbamoyl-13-Methylberberrubine C-9 diethylcarbamoyl, C-13 methyl C₂₆H₂₉ClN₂O₅ 47 Ethanol, Chloroform Improved antitumor potential
Berberine No C-13 substitution C₂₀H₁₈NO₄⁺ N/A Water, Methanol Baseline anti-adipogenic, antimicrobial

Mechanism and Structure-Activity Relationships (SAR)

  • C-13 Substitutions : Methyl or benzyl groups at C-13 improve lipophilicity and membrane permeability, critical for cellular uptake .
  • C-9 Modifications : Carbamoyl or phenyl groups at C-9 enhance interactions with biological targets (e.g., DNA topoisomerases or efflux pumps), increasing potency .
  • Protoberberine Skeleton : Full oxidation of the protoberberine ring and methoxy groups at C-2/C-3 are essential for maintaining anti-adipogenic and antimicrobial activity .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Berberine 13-(2-Methylbenzyl) Berberine
Molecular Weight 385.84 g/mol 336.36 g/mol 440.51 g/mol
Solubility DMSO, Chloroform Water, Methanol Chloroform, Methanol
Cellular Uptake (3T3-L1) High Moderate Moderate

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